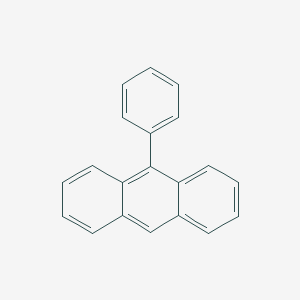

9-Phenylanthracene

Overview

Description

9-Phenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a phenyl group attached at the ninth position. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 9-Phenylanthracene is the electron-rich regions of molecules, as it acts as an electron-donating compound . This property is due to its planar structure, which is achieved by constraining the molecule in a coplanar fashion by two methylene tethers .

Mode of Action

This compound interacts with its targets by donating electrons. The rigid planarization of the molecule increases its electron-donating character . This interaction induces a bathochromic shift of its absorption, as well as an increased molar absorption coefficient and intense fluorescence .

Biochemical Pathways

This compound primarily affects the optoelectronic properties of materials. It is used as a building block for fluorescent materials due to its electron-donating character and the resulting intense fluorescence . In addition, it has been shown to exhibit weak ferromagnetism when intercalated with potassium .

Result of Action

The interaction of this compound with its targets results in a change in the optoelectronic properties of the system. Specifically, it induces a bathochromic shift of absorption and an increase in the molar absorption coefficient . This leads to intense fluorescence, making this compound a promising building block for fluorescent materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of alkali metals such as potassium can tune the physicochemical properties of this compound, leading to phenomena such as weak ferromagnetism . Furthermore, the optoelectronic properties of this compound, including its fluorescence, can be affected by the surrounding environment, such as the presence of other molecules or changes in temperature and pressure .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 9-Phenylanthracene are primarily related to its electron-donating character . This property is increased due to the rigid planarization of the compound

Cellular Effects

Its electron-donating character and potential as a fluorescent material suggest that it could influence cellular processes related to these properties .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its electron-donating character . This property is increased due to the rigid planarization of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses phenylboronic acid and 9-bromoanthracene as starting materials, with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as efficient purification techniques like recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Phenylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9-Phenylanthracene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and photodynamic therapy.

Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors

Comparison with Similar Compounds

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Phenylanthracene.

Anthracene: The parent compound, which lacks the phenyl group at the ninth position, has different photophysical properties.

9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: A derivative with additional functional groups that modify its properties for specific applications

Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its electron-donating character and fluorescence properties. This makes it a valuable compound for developing advanced materials in optoelectronics and other fields .

Properties

IUPAC Name |

9-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBXLGUQZVKOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075254 | |

| Record name | Anthracene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 9-Phenylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | 9-Phenylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-55-1 | |

| Record name | 9-Phenylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Phenylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PHENYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-phenylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC63Z5S1UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-Phenylanthracene?

A1: this compound has the molecular formula C20H14 and a molecular weight of 254.33 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies have investigated the spectroscopic properties of this compound. These include:

- UV-Vis Spectroscopy: Used to determine its absorption characteristics and estimate its microenvironmental polarity in different solvent systems. [, ]

- Fluorescence Spectroscopy: Used to study its excited state dynamics, including fluorescence quenching mechanisms and the influence of solvent properties on fluorescence anisotropy. [, , , , , , ]

- Time-resolved Raman Spectroscopy: Employed to investigate the vibrational structure of its excited states. []

- Electron Spin Resonance Spectroscopy: Used to characterize its anion radical and investigate the formation of excited high-spin states. [, ]

Q3: How does this compound behave in different solvent systems?

A: The solubility and photophysical properties of this compound are influenced by the solvent environment. For instance, its fluorescence quantum yield increases significantly in rigid matrices like poly(methyl methacrylate) compared to fluid solutions. [] It shows different solubilities in various solvents, including pressurized hot water. [] Additionally, its rotational diffusion behavior varies in different ionic liquids and organic solvents. [, , , , , , , ]

Q4: Does this compound participate in catalytic reactions?

A: While not a catalyst itself, this compound acts as a reactant in several reactions. For instance, it undergoes photodimerization in the presence of dienes like piperylene. [] It also participates in Diels-Alder reactions with dienes like 1,3-pentadiene and 1,3-cyclohexadiene. []

Q5: Is this compound involved in any photochemical reactions?

A5: Yes, this compound participates in various photochemical reactions, including:

- Photosensitized Reduction: Acts as a photosensitizer in the reduction of sulfonium salts, contributing to a deeper understanding of electron-transfer mechanisms. []

- Photoacid Generation: Participates in the anthracene-sensitized photodecomposition of diphenyliodonium hexafluorophosphate, leading to the generation of protons used in epoxy polymerization. []

- Photodimerization: Undergoes photodimerization upon irradiation with piperylene, demonstrating its reactivity under specific photochemical conditions. []

Q6: Have there been computational studies on this compound?

A: Yes, computational studies have investigated the rotational barrier of the phenyl ring in this compound. These studies predicted a high rotational barrier, which was later experimentally confirmed. [, ]

Q7: What do computational studies reveal about the vibrational structure of this compound?

A: Theoretical calculations have been used to predict the vibronic 'line' spectra of this compound for both absorption and fluorescence. These calculations, based on optimized geometries of the ground (S0) and first excited singlet (S1) states, successfully reproduced the experimentally observed vibrational structure, confirming the accuracy of the calculated geometries and providing a deeper understanding of the molecule's electronic transitions. []

Q8: Is there information about the environmental impact of this compound?

A: A study investigated the bioavailability and genotoxicity of this compound in different soils, highlighting its potential environmental risks. [] This research emphasized the importance of understanding the fate and effects of such compounds in the environment.

Q9: Are there any known alternatives or substitutes for this compound in specific applications?

A: While direct replacements for this compound are not explicitly mentioned in the provided research, the studies highlight the influence of structural modifications on the molecule's properties. For instance, introducing substituents at different positions on the anthracene ring or modifying the phenyl ring can alter its photophysical and electrochemical behavior. [, , , ] This suggests that tailored derivatives of this compound could potentially serve as substitutes with improved properties for specific applications.

Q10: What are some important analytical techniques used in the study of this compound?

A10: A range of analytical techniques are employed to characterize and study this compound and its derivatives. Some key techniques include:

- Electrochemistry: Used to determine redox potentials, investigate electron-transfer kinetics, and understand the stability of its radical ions. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the structure of this compound derivatives and investigate dynamic processes like hindered rotation. [, , ]

- Gas Chromatography/Mass Spectrometry (GC/MS): Employed for the identification and quantification of this compound in complex mixtures. []

- X-ray Crystallography: Used to determine the solid-state structure of this compound and its derivatives, providing valuable insights into their molecular geometry and packing arrangements. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)